Comparative Human Potency: Allylescaline vs. Mescaline
Allylescaline exhibits approximately 10–15× greater potency by weight than mescaline in human studies. The 4-allyloxy substitution on the 3,5-dimethoxyphenethylamine scaffold yields an active oral dose of 20–35 mg, compared to 300–400 mg for mescaline [1]. This potency enhancement is attributed to increased lipophilicity and enhanced 5-HT2A receptor affinity conferred by the allyloxy moiety [2].
| Evidence Dimension | Active oral dose (human) |
|---|---|
| Target Compound Data | 20–35 mg |
| Comparator Or Baseline | Mescaline: 300–400 mg |
| Quantified Difference | ~10–15× more potent by mass |
| Conditions | Human oral administration; PiHKAL entry #2 (AL) and entry for Mescaline |
Why This Matters
This 10–15× potency differential directly impacts analytical sensitivity requirements and reference material concentration ranges in forensic method development.
- [1] Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Entry #2: AL (Allylescaline). Dosage: 20–35 mg. Duration: 8–12 h. View Source
- [2] Wikipedia. Allylescaline. Describes allyloxy substitution and pharmacological properties. View Source
